molecular formula C12H20BrNO3 B2785227 Tert-butyl 3-(1-bromo-2-oxoethyl)piperidine-1-carboxylate CAS No. 2416229-80-4

Tert-butyl 3-(1-bromo-2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B2785227
CAS No.: 2416229-80-4
M. Wt: 306.2
InChI Key: PKGDNLMCPGZXCB-UHFFFAOYSA-N
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Description

Tert-butyl 3-(1-bromo-2-oxoethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H20BrNO3. It is a piperidine derivative that features a tert-butyl ester group and a bromo-oxoethyl substituent. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1-bromo-2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl bromoacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetonitrile or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1-bromo-2-oxoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-(1-bromo-2-oxoethyl)piperidine-1-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate
  • Tert-butyl 3-(1-chloro-2-oxoethyl)piperidine-1-carboxylate
  • Tert-butyl 3-(1-iodo-2-oxoethyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 3-(1-bromo-2-oxoethyl)piperidine-1-carboxylate is unique due to the presence of the bromo-oxoethyl group, which imparts distinct reactivity and properties compared to its chloro, iodo, and oxoethyl analogs. This uniqueness makes it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

tert-butyl 3-(1-bromo-2-oxoethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BrNO3/c1-12(2,3)17-11(16)14-6-4-5-9(7-14)10(13)8-15/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGDNLMCPGZXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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